(1'S,2'S)-Nicotine 1'-Oxide-d3
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Overview
Description
(1’S,2’S)-Nicotine 1’-Oxide-d3 is a deuterated derivative of nicotine 1’-oxide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can be useful in various scientific studies, including metabolic and pharmacokinetic research. Nicotine 1’-oxide itself is a metabolite of nicotine, which is an alkaloid found in tobacco plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2’S)-Nicotine 1’-Oxide-d3 typically involves the oxidation of nicotine-d3. The deuterium-labeled nicotine can be synthesized by the reduction of nicotine using deuterium gas or deuterated reducing agents. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of (1’S,2’S)-Nicotine 1’-Oxide-d3 would likely follow similar steps but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1’S,2’S)-Nicotine 1’-Oxide-d3 can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other nicotine metabolites.
Reduction: Reduction can revert it back to nicotine-d3.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Deuterium gas, deuterated reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized nicotine metabolites.
Reduction: Nicotine-d3.
Substitution: Various substituted nicotine derivatives.
Scientific Research Applications
(1’S,2’S)-Nicotine 1’-Oxide-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its pharmacokinetics and potential therapeutic effects.
Industry: Used in the development of deuterated drugs and other chemical products.
Mechanism of Action
The mechanism of action of (1’S,2’S)-Nicotine 1’-Oxide-d3 involves its interaction with nicotinic acetylcholine receptors in the nervous system. The deuterium labeling allows researchers to track its metabolic fate and understand its pharmacokinetics and dynamics in the body.
Comparison with Similar Compounds
Similar Compounds
Nicotine: The parent compound, widely studied for its effects on the nervous system.
Nicotine 1’-Oxide: The non-deuterated form, used in similar research applications.
Deuterated Nicotine: Used to study the effects of deuterium labeling on nicotine’s properties.
Uniqueness
(1’S,2’S)-Nicotine 1’-Oxide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
3-[(1S,2S)-1-oxido-1-(trideuteriomethyl)pyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1/i1D3 |
InChI Key |
RWFBQHICRCUQJJ-HIOFDTQASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.